
Polygonal
説明
Polygonal, also known as polygonal geometry, is a branch of mathematics that studies the properties of polygons and other shapes. It is a powerful tool in many areas of mathematics, from geometry to algebra to calculus. Polygons are shapes with straight sides and angles, and they can be used to model many real-world objects. Polygonal geometry is used to solve problems in various fields, such as architecture, engineering, and computer graphics.
科学的研究の応用
Parallel Rendering Techniques for Massively Parallel Visualization : Polygonal data structures are used in high-performance parallel rendering techniques. These are essential in visualizing large-scale simulation models, exploiting the parallelism and large memory of massively parallel processors (Hansen, Krogh, & Painter, 1995).
Repairing Geometric Errors on Polygonal Models : Polygonal models are common in 3D object representations. This research focuses on methodologies to repair models that do not properly bound a 3D solid, addressing issues like closures, manifolds, and self-intersections (Ju, 2009).
Voronoi Ball Models for Computational Shape Applications : Voronoi ball models (VBMs), which include polygonal elements, are evaluated for their effectiveness in computer graphics, scientific visualization, and computer vision, particularly for shape operations like extraction, simplification, and reconstruction (Heidrich & Tam, 2004).
Parallel Processing over Spatial-Temporal Datasets : Research in spatial-temporal big data management and analysis, crucial for scientific and engineering areas, involves foundational parallel algorithms and data structures for polygonal datasets (Prasad et al., 2017).
Higher-Order Polygonal Elements in Finite Elasticity : Polygonal elements have shown potential in modeling nonlinear elastic materials, particularly in microstructures and deformation studies. They are advantageous over standard finite elements in handling large localized deformations (Chi, Talischi, Lopez-Pamies, & Paulino, 2016).
Polygonal Surface Remeshing with Delaunay Refinement : This application involves remeshing polygonal meshes that approximate smooth surfaces, often needed for quality improvement in various applications (Dey & Ray, 2010).
Decomposition of Polygons into Simpler Components : A technique for decomposing polygons into simpler components has applications in pattern recognition, particularly in analyzing handwritten characters and chromosomes (Feng & Pavlidis, 1975).
Point-based Polygonal Models for Random Graphs : Polygonal models are used to define a class of two-dimensional Markov random graphs with applications in statistical and probabilistic analysis (Arak, Clifford, & Surgailis, 1993).
Polygonal Approximation of Irregular Noise Contours : Applications in computer vision and image processing use polygonal approximation for digital curves extracted from object contours in digital images (Ngo, 2019).
Landmark Analysis of Leaf Shape Using Dynamic Threshold Polygonal Approximation : This research applies polygonal approximation for landmark-based shape analysis in botany and taxonomy, helping in species discrimination (Kalengkongan, Silalahi, Herdiyeni, & Douady, 2015).
Young Children's Understanding of Geometric Shapes : This study explores the role of polygonal shapes in teaching mathematics to young children, focusing on their understanding and conceptualization of shapes (Elia & Gagatsis, 2003).
Analysis of Vertical Dynamic Wheel/Rail Interaction Caused by Polygonal Wheels : Investigates the impact of polygonal wheels on the dynamics of wheel/rail interaction in high-speed trains (Liu & Zhai, 2014).
特性
IUPAC Name |
(3R,4aS,8aR)-3-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2)5-4-6-14(3)8-10(9-15)11(16)7-12(13)14/h8-9,11-12,16H,4-7H2,1-3H3/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOMTAMQVNRCX-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C(=C2)C=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1C[C@H](C(=C2)C=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4aS,8aR)-3-hydroxy-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde | |
CAS RN |
72537-20-3 | |
| Record name | 2-Naphthalenecarboxaldehyde, 3,4,4a,5,6,7,8,8a-octahydro-3-hydroxy-5,5,8a-trimethyl-, (3R,4aS,8aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072537203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are polygonal terrains, and how are they formed on Earth?
A1: Polygonal terrains are distinctive landforms characterized by a network of interconnected polygons, often found in permafrost regions like the Arctic. While the exact formation mechanisms are complex and vary depending on the specific environment, they are generally attributed to the repeated freezing and thawing of water-saturated ground. This process, known as cryoturbation, causes the ground to expand and contract, leading to the development of cracks and the eventual formation of polygonal patterns. []
Q2: Can polygonal structures be found on other celestial bodies?
A2: Yes, polygonal features have been observed on other planets and moons within our solar system. For instance, large-scale polygons have been identified on Mars, particularly in the Utopia Planitia region. These Martian polygons, often defined by graben (down-dropped blocks of rock), can reach impressive sizes of up to 30 km. Their formation is believed to be linked to the cooling and contraction of ancient lava flows or the sublimation of subsurface ice. []
Q3: How do polygonal fault systems influence geological formations?
A3: Polygonal fault systems, like those found in the North Sea's Tertiary mudrocks, can significantly impact the structural integrity and deformation patterns of geological formations. These faults, often formed due to the compaction and dewatering of sediments, create a network of weaknesses within the rock layers. This can lead to the development of complex fracture patterns, subsidence, and fluid flow pathways, which are crucial factors to consider in resource exploration and extraction. []
Q4: How do T-shaped liquid crystalline molecules self-assemble into polygonal structures?
A4: T-shaped liquid crystalline molecules (TLCMs) possess a unique molecular architecture that drives their self-assembly into intricate polygonal patterns. These molecules consist of a rigid backbone with flexible end chains and a side chain. The interplay between the rigid core and flexible segments, along with intermolecular forces, governs their packing arrangement. As the length of the side chain or the strength of intermolecular interactions increases, the number of polygonal edges in the self-assembled structure tends to increase. This phenomenon has been observed experimentally and supported by theoretical studies investigating the free energy of different ordered phases. []
Q5: What are the unique properties and potential applications of polygonal nanostructures?
A5: Polygonal nanostructures, such as those formed by TLCMs, exhibit unique optical, electronic, and mechanical properties that make them promising candidates for various applications. Their well-defined shapes and sizes, coupled with the ability to tune their properties by modifying the molecular structure, open up possibilities in areas like photonics, sensors, and drug delivery systems.
Q6: How are polygonal models used in computer graphics and 3D modeling?
A6: Polygonal models are fundamental building blocks in computer graphics and 3D modeling. They represent three-dimensional objects as a collection of vertices, edges, and faces, forming a mesh-like structure. This representation allows for efficient storage, manipulation, and rendering of complex shapes, making it suitable for applications ranging from video games and animations to architectural visualization and medical imaging. []
Q7: What are the advantages of using polygonal finite element methods in engineering analysis?
A7: Polygonal finite element methods offer several advantages over traditional finite element methods based on triangular or quadrilateral elements. Their flexibility in handling complex geometries, particularly those with curved boundaries or intricate features, allows for more accurate representations of real-world objects. Polygonal elements can also adapt to varying levels of detail, providing computational efficiency by using larger elements in regions with smooth variations and smaller elements in areas requiring higher resolution. []
Q8: How are polygonal shapes and structures used in robotics, particularly in grasping and manipulation tasks?
A8: Polygonal shapes are often used in robotics to represent the geometry of objects and the environment. In grasping and manipulation tasks, understanding the polygonal representation of an object is crucial for robots to plan and execute stable and efficient grasps. Algorithms have been developed to determine optimal finger placements for caging polygonal objects, ensuring that the object cannot escape the grasp. These algorithms consider factors like the object's geometry, the number of fingers, and the desired level of immobilization. []
Q9: What are the challenges and advancements in designing and controlling robots that interact with polygonal objects?
A9: Designing and controlling robots to interact with polygonal objects, especially deformable or slippery ones, presents significant challenges. Researchers are exploring various approaches, including:
- Randomized planning methods: These methods help generate contact state transitions, reducing computational complexity and enabling robots to handle the hybrid nature of manipulation tasks involving both continuous and discrete system dynamics. []
- Adaptive control strategies: These strategies allow robots to switch between different manipulation modes, such as quasi-static, dynamic, and caging manipulation, based on the object's behavior and the task requirements. This adaptability enhances manipulation feasibility and reliability. []
- Defect textures in cholesteric liquid crystals: Polygonal arrangements of cylindrical inclusions within cholesteric liquid crystals can lead to intriguing defect textures. These findings offer insights into the self-assembly of complex materials and potential applications in biomimetic designs inspired by biological structures like plant cell walls and helical polymeric mesophases. []
- Optical performance of telescopes: Polygonal mirror segments are employed in the design of extremely large telescopes (ELTs). Understanding the diffraction effects arising from these segments is crucial for optimizing the telescopes' optical performance and achieving high-resolution imaging for astronomical observations. []
- Shortest path algorithms in computational geometry: Polygonal obstacles are often used in computational geometry problems, such as finding the shortest path between two points in the presence of obstacles. Efficient algorithms have been developed to solve these problems, with applications in robotics, geographic information systems (GIS), and path planning for autonomous vehicles. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




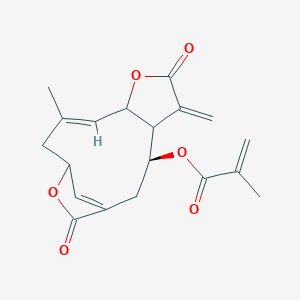
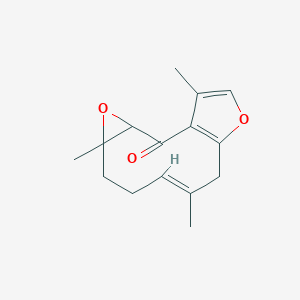

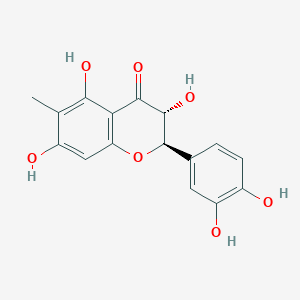
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
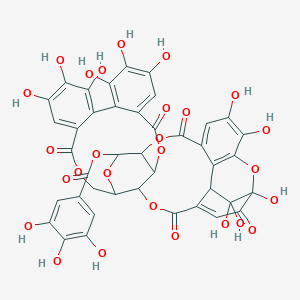
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)
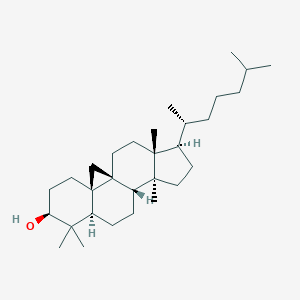
![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)


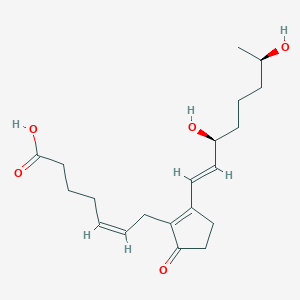
![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)